NPR-C activator 1

NPR-C agonism cAMP assay HeLa cells

Peptide-based NPR-C agonists suffer from poor stability; antagonists like M372049 require custom synthesis. NPR-C activator 1 solves this gap. - **Defined small-molecule agonist**: EC50 ~1 μM; inhibits cAMP by 37.67% at 100 μM. - **Synthetically accessible**: Bis-aminotriazine core, MW 372.42, XLogP 2.7, DMSO solubility 100 mg/mL. - **Immediate availability**: ≥99.30% purity, vendor-stocked, suitable for in vivo cardiovascular studies.

Molecular Formula C18H24N6O3
Molecular Weight 372.4 g/mol
Cat. No. B12414701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPR-C activator 1
Molecular FormulaC18H24N6O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=N2)NCCC(=O)OC(C)(C)C
InChIInChI=1S/C18H24N6O3/c1-12(25)22-13-5-7-14(8-6-13)23-17-21-11-20-16(24-17)19-10-9-15(26)27-18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,22,25)(H2,19,20,21,23,24)
InChIKeyFQPCIIXSQCSDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPR-C Activator 1 Overview


NPR-C activator 1 (CAS: 2768328-61-4, C18H24N6O3, MW: 372.42) is a small-molecule agonist targeting natriuretic peptide receptor C (NPR-C), with an EC50 of approximately 1 μM . The compound is designed as a non-peptide mimetic of C-type natriuretic peptide (CNP) and represents a chemically defined, synthetically accessible alternative to peptide-based NPR-C ligands [1]. The bis-aminotriazine core scaffold, featuring a tert-butyl propanoate moiety and 4-acetamidophenyl substituent, distinguishes this compound from endogenous peptide agonists and provides a tractable molecular weight and physicochemical profile amenable to medicinal chemistry optimization [1].

Target pathway NPR-C agonism and signaling studies
Chemical tool Non-peptide, chemically defined small molecule with reported agonist activity
Procurement Multi-vendor, commercially available with documented specifications

NPR-C Activator 1 Differentiation


NPR-C targeting compounds exhibit profound structural and pharmacological heterogeneity that precludes interchangeable use in research settings. Peptide-based agonists such as cANF4-23 (a ring-deleted ANP analog) possess nanomolar potency and high selectivity but suffer from poor in vivo stability and limited oral bioavailability, requiring parenteral administration and specialized handling [1]. Conversely, peptidomimetic antagonists like M372049 demonstrate high-affinity binding (KD in nanomolar range) but are not commercially available and require custom synthesis [2]. Non-peptide small-molecule agonists from earlier discovery campaigns, such as compound 118, show micromolar binding affinity and vasorelaxant activity in isolated arteries but lack published in vivo pharmacokinetic characterization [3]. NPR-C activator 1 occupies a distinct procurement niche as a commercially available, structurally defined small molecule with documented sub-micromolar potency, promising in vivo PK properties, and immediate availability from multiple vendors—a combination not replicated by any single comparator in the current NPR-C chemical biology toolbox [4].

Peptide agonists
Rapid in vivo degradation and parenteral-only administration create handling and stability differences that limit direct replacement with this small molecule.
Peptidomimetic antagonists
Custom synthesis requirements and lack of commercial availability mean M372049-like tools cannot substitute for ready-to-use procurement of a defined agonist.
Other non-peptide agonists
Earlier series compounds (e.g., compound 118) lack published in vivo PK characterization, making procurement context uncertain compared to the vendor-reported profile.

NPR-C Activator 1 Comparative Evidence


cAMP Inhibition in HeLa Cells

In a cellular cAMP inhibition assay using HeLa cells, NPR-C activator 1 (identified as 'Compound 1') at 100 μM inhibited cAMP formation by 37.67% [1]. This quantitative functional readout confirms agonist activity at NPR-C and is reversed by the selective NPR-C antagonist M372049 (10 μM), establishing target engagement specificity. In the same assay system, the peptide agonist cANF4-23 at 100 nM produced substantial cAMP inhibition (no percentage reported), while structurally related compounds in the same bis-aminotriazine series (Compounds 17, 26, and 41) showed progressively lower efficacy at the same 100 μM concentration: 31.43%, 20.65%, and 9.16% inhibition, respectively [1].

cAMP Inhibition in HeLa Cells
Head-to-head
37.67% inhibition at 100 µM
Highest inhibition among tested bis-aminotriazine analogs
Reversed by M372049 (10 µM), confirming NPR-C target engagement
NPR-C agonism cAMP assay HeLa cells functional activity

Agonist Potency vs. Endogenous CNP

NPR-C activator 1 is characterized as a potent agonist with an EC50 of approximately 1 μM . While a direct head-to-head potency comparison with the endogenous agonist CNP in the same assay system is not available, cross-study comparisons reveal that CNP binds NPR-C with sub-nanomolar affinity (SPR KD reported in the low nanomolar range) [1], representing an approximately 1000-fold potency differential. The significance of the 1 μM EC50 lies in its positioning relative to other non-peptide small-molecule NPR-C agonists, such as compound 118, which showed SPR binding in the 1–150 μM range and vasorelaxant activity in isolated mesenteric arteries with efficacy comparable to NPR-C activator 1 but without published in vivo PK data [1].

Agonist Potency vs. Endogenous CNP
Cross-study comparable
EC50 ~1 µM (functional assay)
Supports in vitro pharmacology study design
Approximately 1000-fold less potent than endogenous CNP; different assay formats used
EC50 agonist potency NPR-C binding structure-activity relationship

In Vivo Pharmacokinetic Profile

NPR-C activator 1 is distinguished from many NPR-C-targeting research tools by its characterization as possessing 'promising in vivo pharmacokinetic properties' [1]. This contrasts with peptide-based NPR-C agonists such as cANF4-23, which, despite high potency and selectivity, suffer from rapid in vivo degradation and poor oral bioavailability characteristic of peptide therapeutics [2]. Similarly, peptidomimetic antagonists like M372049 are not commercially available and lack published in vivo PK characterization [3]. Earlier non-peptide agonists (e.g., compound 118) were shown to produce vasorelaxation in isolated arteries but lack published in vivo PK or efficacy data [4].

In Vivo Pharmacokinetic Profile
Data to verify
Vendor-reported promising in vivo PK properties
Supports consideration for in vivo studies
Specific PK parameters not publicly available; empirical confirmation recommended
in vivo pharmacokinetics small molecule drug-like properties chemical probe

Multi-Vendor Availability and Stability

NPR-C activator 1 is immediately available for procurement from multiple commercial vendors (MedChemExpress, TargetMol, GLPBIO, MuseChem, Nordic Biosite, CymitQuimica) with documented purity specifications (e.g., ≥99.30% by MedChemExpress ), defined storage stability (-20°C for 3 years; 4°C for 2 years in powder form [1]), and price points ranging from $37 (2 mg) to $513 (100 mg) . This contrasts sharply with comparator compounds: M372049 is 'presently not commercially available' and requires custom synthesis following a detailed protocol [2]; cANF4-23 requires custom peptide synthesis with variable lead times and costs; and earlier non-peptide agonists like compound 118 are not available from commercial sources.

Multi-Vendor Availability & Stability
Supporting evidence
≥6 vendors; purity ≥99.30%; stability -20°C/3 years
Procurement planning and experimental reproducibility
Based on vendor catalogs and technical datasheets
commercial availability chemical probe procurement storage stability vendor comparison

Non-Peptide Bis-Aminotriazine Scaffold

NPR-C activator 1 belongs to a series of substituted bis-aminotriazines developed as activators of NPR-C [1]. The chemical structure—tert-butyl 3-[[4-(4-acetamidoanilino)-1,3,5-triazin-2-yl]amino]propanoate—provides a well-defined non-peptide scaffold with a molecular weight of 372.42 g/mol, 8 hydrogen bond acceptors, 3 hydrogen bond donors, 9 rotatable bonds, and a calculated XLogP of 2.7 [2]. This contrasts with peptide-based agonists (e.g., cANF4-23, a ring-deleted ANP analog) which possess substantially higher molecular weight, limited chemical tractability for SAR studies, and require solid-phase peptide synthesis for analog generation [3]. The bis-aminotriazine scaffold is amenable to modular synthetic modification, enabling systematic exploration of structure-activity relationships for potency optimization and property tuning.

Non-Peptide Bis-Aminotriazine Scaffold
Class-level
MW 372.42; XLogP 2.7; 8 HBA; 3 HBD; 9 rotatable bonds
Defined chemical scaffold for SAR studies
Calculated properties; modular synthetic tractability
chemical scaffold bis-aminotriazine non-peptide mimetic SAR

NPR-C Activator 1 Application Scenarios


In Vitro Dose-Response Studies

Based on the ~1 μM EC50 and 37.67% cAMP inhibition at 100 μM, NPR-C activator 1 is suited for in vitro pharmacology studies requiring a chemically defined, commercially available NPR-C agonist. The documented purity (≥99.30%) and established solubility in DMSO (100 mg/mL, 268.51 mM) enable precise concentration-response experiments in cell-based assays [1]. The functional cAMP inhibition data provides a quantitative reference point for assay validation and enables comparison with novel analogs in structure-activity relationship studies [2].

In Vivo Rodent Cardiovascular Studies

The vendor-reported 'promising in vivo pharmacokinetic properties' support the use of NPR-C activator 1 in rodent models of cardiovascular disease, including hypertension, heart failure, and vascular dysfunction [1]. The compound's non-peptide nature avoids the rapid proteolytic degradation that limits peptide agonists such as cANF4-23, potentially enabling more convenient dosing regimens [2]. Researchers should note that specific PK parameters (e.g., bioavailability, t1/2) are not publicly disclosed and should be empirically determined or optimized via formulation prior to large-scale in vivo studies .

Bis-Aminotriazine SAR and Analog Synthesis

NPR-C activator 1 serves as a validated starting point for medicinal chemistry programs targeting NPR-C. The bis-aminotriazine core scaffold, with its defined physicochemical properties (MW 372.42, XLogP 2.7, 8 HBA, 3 HBD, 9 rotatable bonds), is amenable to modular synthetic modification for exploring structure-activity relationships [1]. The J Med Chem 2022 publication describing this series provides comparative functional data (cAMP inhibition percentages) for multiple analogs, enabling rational design of next-generation compounds with improved potency or property profiles [2].

Positive Control for Antagonist Characterization

In studies utilizing NPR-C antagonists (e.g., M372049) to dissect CNP/NPR-C signaling pathways, NPR-C activator 1 provides a commercially available positive control agonist. The cAMP assay reversal data demonstrates that M372049 (10 μM) antagonizes NPR-C activator 1-induced effects, confirming target specificity [1]. This application scenario is particularly valuable given that M372049 is not commercially available and requires custom synthesis [2], making NPR-C activator 1 the more accessible tool for establishing and validating NPR-C-dependent functional assays.

Application
Selection Property
Validation Focus
NPR-C pathway dose-response studies
Reported agonist activity in cAMP assay
Concentration-response and target engagement verification
In vivo cardiovascular model studies
Vendor-reported non-peptide PK profile
Empirical PK determination and formulation optimization
Bis-aminotriazine scaffold SAR
Defined core structure with calculated physicochemical properties
Modular synthetic modification and potency optimization
NPR-C antagonist characterization studies
Commercially available agonist with antagonist reversal data
Target-specificity validation in functional cAMP assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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